2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Another method involves the reaction of 3-(propan-2-yl)-1H-pyrazole-5-carboxamide with ethylene oxide under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propan-1-ol: Another compound with a similar structure but containing an indole moiety instead of a pyrazole ring.
2-amino-2-phenylethan-1-ol: A compound with a phenyl group instead of a pyrazole ring.
Uniqueness
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and industry make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(5-amino-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)7-5-8(9)11(10-7)3-4-12/h5-6,12H,3-4,9H2,1-2H3 |
InChI Key |
VDRDVTUHFZGIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
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